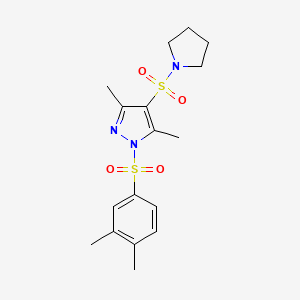

1-((3,4-二甲苯基)磺酰基)-3,5-二甲基-4-(吡咯烷-1-基磺酰基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-((3,4-Dimethylphenyl)sulfonyl)-3,5-Dimethyl-4-(Pyrrolidin-1-ylsulfonyl)-1H-Pyrazole

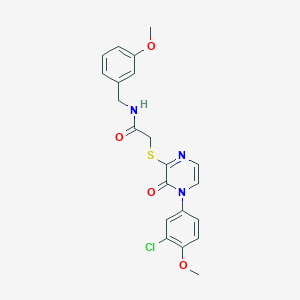

The compound 1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves [3 + 2]-cycloaddition reactions. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved using (E)-β-iodovinyl sulfones in a base-mediated cycloannulation strategy . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to incorporate the sulfonyl groups and the pyrrolidinyl moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques help in confirming the presence of functional groups, such as the sulfonyl and pyrrolidinyl groups, and in determining the overall molecular structure.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including sulfonation. For example, 3,5-dimethylpyrazole can promote the sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid . The reactivity of the pyrazole ring towards electrophilic substitution reactions like sulfonation is crucial for the introduction of sulfonyl groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The introduction of sulfonyl groups can increase the acidity of the compound and affect its solubility in water and organic solvents. The presence of a pyrrolidinyl group could also impact the compound's lipophilicity and, consequently, its pharmacokinetic properties . The antimicrobial and anti-inflammatory activities of some pyrazole derivatives have been evaluated, indicating the potential for diverse biological applications .

科学研究应用

抗菌应用

研究表明合成和评估引入单和二苯磺酰基的新型吡唑并嘧啶,揭示对多种细菌和真菌具有显著的抗菌活性。这表明砜衍生物在开发新的抗菌剂中具有潜在的应用 (Alsaedi, Farghaly, & Shaaban, 2019).

合成和结构分析

对像磺酰脲类除草剂阿辛磺草酮的化合物的晶体结构的研究强调了磺酰基在农业化学中的重要性。此类研究有助于理解除草剂活性的结构基础,表明设计更高效除草剂的潜力 (Jeon et al., 2015).

抑制剂的开发

已合成并测试了砜连接的双杂环的抗菌活性和细胞毒性。这项研究突出了砜衍生物在针对特定病原体或癌细胞开发抑制剂中的潜力,展示了这些化合物在药物化学中的广泛应用 (Muralikrishna et al., 2012).

材料科学应用

含有吡啶和砜部分的新型可溶性氟化聚酰胺的合成说明了砜衍生物在创建具有特定所需性质(如高热稳定性和低介电常数)的材料中的应用。这些材料在电子和其他高科技应用中很有价值 (Liu et al., 2013).

杂环化合物的合成

研究合成含有磺酰胺部分作为抗菌剂的杂环化合物,显示了磺酰胺在药物开发中的多功能性。这强调了磺酰基和磺酰胺基在合成具有潜在药物应用的化合物中的作用 (Azab, Youssef, & El-Bordany, 2013).

作用机制

未来方向

属性

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRZGXQGPSFEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)